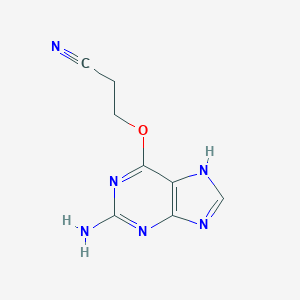
O(6)-(2-Cyanoethyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O(6)-(2-Cyanoethyl)guanine, commonly referred to as O6CEG, is a synthetic guanine derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. It is a DNA alkylating agent that selectively targets cancer cells, making it a promising candidate for chemotherapy.
Mécanisme D'action
O6CEG is an alkylating agent that specifically targets the O6 position of guanine in DNA. This leads to the formation of adducts, which can cause DNA damage and ultimately lead to cell death. The selectivity of O6CEG for cancer cells is thought to be due to the higher levels of DNA replication and repair in cancer cells, which make them more susceptible to DNA damage.
Effets Biochimiques Et Physiologiques
O6CEG has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, inhibit cell proliferation, and cause DNA damage. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
O6CEG has several advantages for lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. It also has the potential to selectively target cancer cells, making it a promising candidate for chemotherapy. However, there are also limitations to its use in lab experiments. It can be difficult to obtain sufficient quantities of pure O6CEG, and its use may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on O6CEG. One area of interest is the development of new synthesis methods that can produce larger quantities of pure O6CEG. Another area of research is the optimization of O6CEG for use in cancer treatment, including the development of new delivery methods and combination therapies. Additionally, there is potential for the use of O6CEG in other fields, such as the treatment of autoimmune diseases.
Méthodes De Synthèse
O6CEG can be synthesized through a multi-step process involving the reaction of 2-cyanoethyl bromide with guanine, followed by the addition of a base and a solvent. The final product is obtained through purification techniques such as column chromatography.
Applications De Recherche Scientifique
O6CEG has been extensively studied for its potential use in cancer treatment. It has been found to selectively target cancer cells by alkylating the O6 position of guanine in DNA, which leads to DNA damage and cell death. This mechanism of action makes it a promising candidate for chemotherapy, as it has the potential to kill cancer cells while sparing healthy cells.
Propriétés
Numéro CAS |
118822-55-2 |
|---|---|
Nom du produit |
O(6)-(2-Cyanoethyl)guanine |
Formule moléculaire |
C8H8N6O |
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
3-[(2-amino-7H-purin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-15-7-5-6(12-4-11-5)13-8(10)14-7/h4H,1,3H2,(H3,10,11,12,13,14) |
Clé InChI |
SGRXVOKUPDFBAC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
SMILES canonique |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Autres numéros CAS |
118822-55-2 |
Synonymes |
O(6)-(2-cyanoethyl)guanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
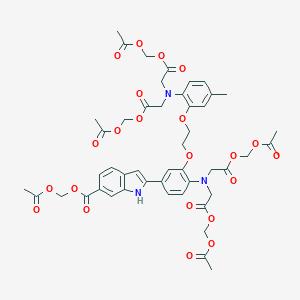
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)
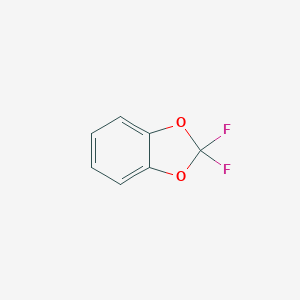
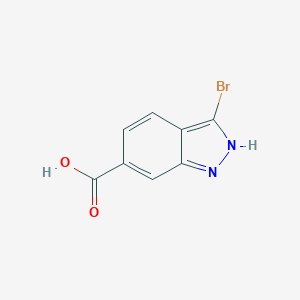
![4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B44390.png)
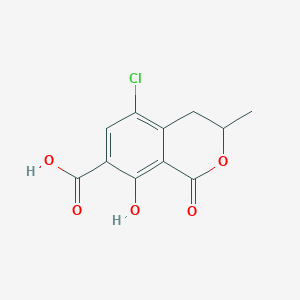
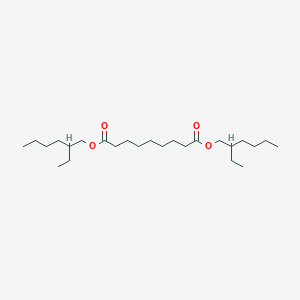
![(5R,6R,7R,8S)-8-Hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid](/img/structure/B44396.png)
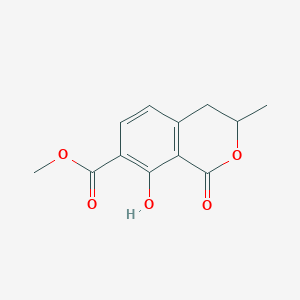
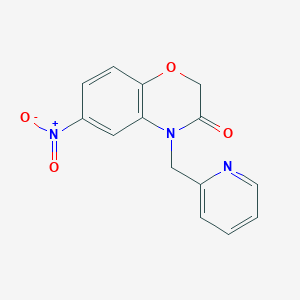
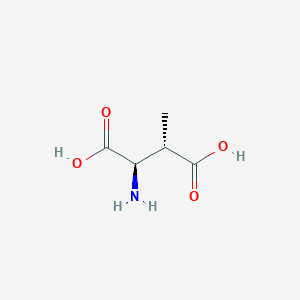
![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)